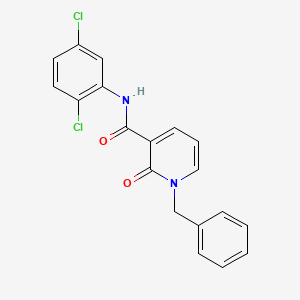

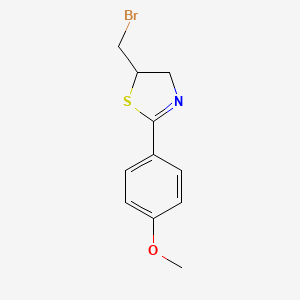

![molecular formula C8H5N3OS B2490007 1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol CAS No. 92382-89-3](/img/structure/B2490007.png)

1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol derivatives involves various chemical reactions starting from 3,1-benzoxazin-4H-one derivative, reacting with Grignard reagents, primary and secondary amines, glycine, hydrazine hydrate, azines, and Schiff's base. The acid hydrazide derivative serves as the key starting material for synthesizing triazole, triazolo[3,4-b]thiadiazole, thiadiazole, and triazolo[2,3-c]quinazoline derivatives (Mahmoud et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of synthesized this compound derivatives is typically confirmed through IR, 1H NMR, and Mass spectral data. These techniques verify the formation of the intended compounds and help in elucidating their structural details (Janardhan et al., 2012).

Chemical Reactions and Properties

This compound undergoes various chemical reactions to yield a diverse set of derivatives. These reactions are pivotal for exploring the chemical behavior and potential applications of these compounds in different domains, including pharmaceutical sciences (Ibrahim, 2009).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points and solubility, are crucial for understanding their stability, storage conditions, and suitability for further applications. These properties are determined through various analytical techniques during the compound's characterization phase.

Chemical Properties Analysis

The chemical properties of this compound derivatives, including reactivity, stability, and interactions with other chemical entities, are essential for their application in drug design and development. The compounds exhibit a broad spectrum of biological activities, which are attributed to their chemical properties and the presence of the triazolo[3,4-b]thiadiazole moiety (Chowrasia et al., 2017).

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has illustrated that fluorinated derivatives of 1,2,4-Triazolo[3,4-b]benzothiazoles exhibit considerable anticancer properties. A study by Chowrasia et al. (2017) synthesized fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which showed moderate to good antiproliferative potency against various cancerous cell lines, including human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562) (Chowrasia et al., 2017).

Antimicrobial Activity

El-Reedy and Soliman (2020) reported the synthesis of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines showing high antibacterial, antifungal, and anti-inflammatory activities. These compounds outperformed commercial antibiotics in tests against Gram-negative and Gram-positive bacteria, as well as Candida albicans, indicating their potential as new antimicrobial agents (El-Reedy & Soliman, 2020).

Antitubercular, Antiviral, and Anticancer Activities

Kumar and Rao (2008) synthesized 3-(3-mercaptoalkyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl) chromen-2-one derivatives that were screened for antitubercular, antiviral, and anticancer activities. Some compounds demonstrated inhibitory effects, suggesting a versatile application in treating various diseases (Kumar & Rao, 2008).

Antioxidant Activity

Salam et al. (2017) prepared 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested them for antimicrobial and antioxidant activities. These compounds showed promising results, indicating their usefulness in developing new antioxidant agents (Salam et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been known to exhibit biological activity, suggesting potential interactions with biological targets .

Mode of Action

The compound is synthesized via the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization, enabling an intramolecular ring closure . This process forms the desired tricyclic compound .

Biochemical Pathways

The synthesis of this compound involves a tandem intermolecular c–n bond and intramolecular c–s bond formation sequence , which may suggest its involvement in similar biochemical reactions.

Result of Action

Similar compounds have been reported to exhibit biological activity, suggesting that this compound may also have significant molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

Similar compounds, such as 1,2,4-triazoles, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve hydrogen-bonding and dipole interactions with the biological receptors .

Cellular Effects

Related compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Molecular Mechanism

Similar compounds have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been synthesized and studied for their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of benzo[4,5]oxazolo[2,3-c][1,2,4]triazole-3(2H)-thione in animal models have not been reported in the literature. Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been found to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been found to interact with various transporters or binding proteins, and to affect their localization or accumulation .

Subcellular Localization

Related compounds have been found to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2H-[1,2,4]triazolo[3,4-b][1,3]benzoxazole-1-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3OS/c13-8-10-9-7-11(8)5-3-1-2-4-6(5)12-7/h1-4H,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEGFQOPPOCTBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=S)NN=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

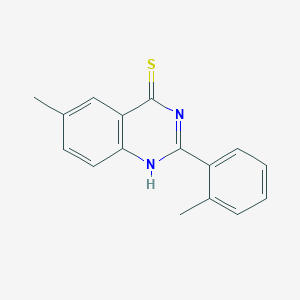

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2489926.png)

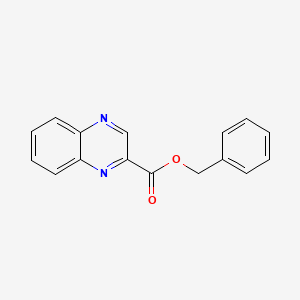

![2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2489929.png)

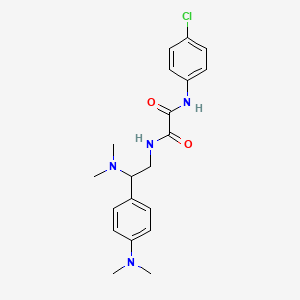

![3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2489935.png)

![Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate](/img/structure/B2489938.png)

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B2489941.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)

![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)